3-Amino-1-(4-hydroxy-1-piperidinyl)-1-propanone hydrochloride
Overview
Description
3-Amino-1-(4-hydroxy-1-piperidinyl)-1-propanone hydrochloride is a synthetic organic compound with significant applications in various scientific fields. This compound is characterized by the presence of an amino group, a hydroxy-substituted piperidine ring, and a propanone moiety, making it a versatile molecule for chemical reactions and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(4-hydroxy-1-piperidinyl)-1-propanone hydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The initial step involves the synthesis of the piperidine ring, which can be achieved through the hydrogenation of pyridine or by cyclization of appropriate precursors.
Hydroxylation: The piperidine ring is then hydroxylated at the 4-position using reagents such as hydrogen peroxide or osmium tetroxide.
Propanone Formation: The final step involves the formation of the propanone moiety, which can be achieved through aldol condensation or other carbonyl-forming reactions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, high-pressure hydrogenation, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-(4-hydroxy-1-piperidinyl)-1-propanone hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the propanone moiety can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides, imines, or other derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Ammonia, primary amines, acyl chlorides.
Major Products Formed
Oxidation Products: Ketones, aldehydes.
Reduction Products: Alcohols.
Substitution Products: Amides, imines.
Scientific Research Applications
3-Amino-1-(4-hydroxy-1-piperidinyl)-1-propanone hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: Investigated for its potential therapeutic effects, including its role as an intermediate in drug synthesis.
Industry: Utilized in the production of fine chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 3-Amino-1-(4-hydroxy-1-piperidinyl)-1-propanone hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: Enzymes, receptors, and other proteins that interact with the amino
Properties
IUPAC Name |
3-amino-1-(4-hydroxypiperidin-1-yl)propan-1-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O2.ClH/c9-4-1-8(12)10-5-2-7(11)3-6-10;/h7,11H,1-6,9H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLIHQUGMYMPWMC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C(=O)CCN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1220038-99-2 | |
Record name | 1-Propanone, 3-amino-1-(4-hydroxy-1-piperidinyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1220038-99-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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